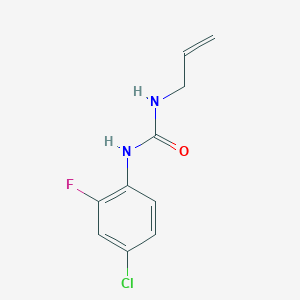![molecular formula C19H20N2O3 B7461006 3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione, commonly known as Mephenytoin, is a pharmaceutical drug that has been widely used for the treatment of epilepsy. Mephenytoin belongs to the class of hydantoins, which are anticonvulsant drugs that work by stabilizing the neuronal membranes and inhibiting the spread of seizure activity in the brain.
作用機序
Mephenytoin works by inhibiting the voltage-gated sodium channels in the neuronal membranes, which reduces the excitability of the neurons and prevents the spread of seizure activity in the brain. It also enhances the activity of the inhibitory neurotransmitter GABA, which further reduces the neuronal excitability.
Biochemical and Physiological Effects:
Mephenytoin has been shown to have a number of biochemical and physiological effects, including the inhibition of the cytochrome P450 enzymes, which are responsible for the metabolism of many drugs in the liver. This can lead to drug interactions and changes in the pharmacokinetics of other drugs. Mephenytoin has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Mephenytoin has been widely used in laboratory experiments to study its anticonvulsant properties and its effects on the nervous system. One advantage of using Mephenytoin is its well-established mechanism of action and pharmacokinetics. However, one limitation is that it has a narrow therapeutic window and can cause adverse effects at higher doses.
将来の方向性
There are several future directions for the research on Mephenytoin. One area of interest is the development of more selective sodium channel blockers with fewer side effects. Another area of research is the investigation of the neuroprotective effects of Mephenytoin and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more studies are needed to fully understand the interactions of Mephenytoin with other drugs and its effects on the liver and other organs.
Conclusion:
In conclusion, Mephenytoin is a pharmaceutical drug that has been widely used for the treatment of epilepsy. It works by stabilizing the neuronal membranes and inhibiting the spread of seizure activity in the brain. Mephenytoin has been extensively studied for its anticonvulsant properties and has been found to be effective in the treatment of various types of seizures. It has also been used in the management of neuropathic pain and migraine headaches. While Mephenytoin has several advantages in laboratory experiments, its narrow therapeutic window and potential for adverse effects at higher doses are limitations that need to be considered. Future research directions include the development of more selective sodium channel blockers, investigation of the neuroprotective effects of Mephenytoin, and further studies on its interactions with other drugs and its effects on the liver and other organs.
合成法
The synthesis of Mephenytoin involves the reaction of 2-benzyl-2-imidazolidinone with 2-methoxybenzyl bromide in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification and crystallization.
科学的研究の応用
Mephenytoin has been extensively studied for its anticonvulsant properties and has been found to be effective in the treatment of various types of seizures, including tonic-clonic seizures, partial seizures, and absence seizures. It has also been used in the management of neuropathic pain and migraine headaches.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-10-6-5-9-15(17)13-21-18(22)16(20-19(21)23)12-11-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTDHPXFXZNHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(NC2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





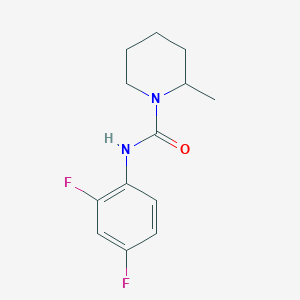
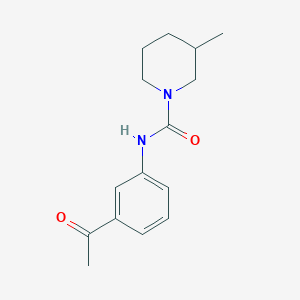
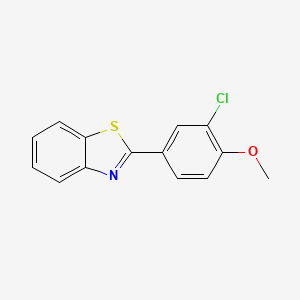

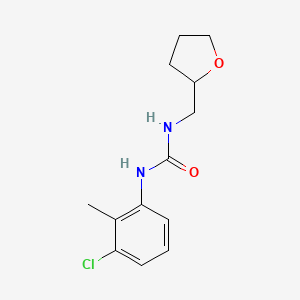
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
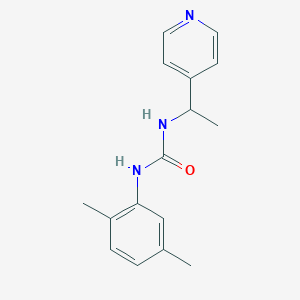
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
methanone](/img/structure/B7461016.png)
